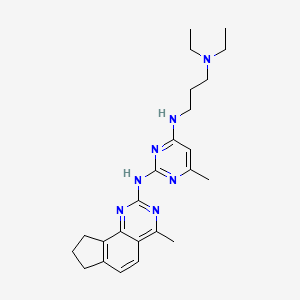
Antitumor agent-85
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-85 is a promising compound in the field of cancer research. It has shown significant potential in inhibiting the growth of various cancer cells. This compound is part of a broader class of antitumor agents that are being studied for their ability to target and destroy cancer cells while minimizing damage to healthy cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-85 involves several steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a precursor molecule, which undergoes a series of chemical reactions to form the final compound. Common reaction conditions include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves strict quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Antitumor agent-85 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biological activity. These derivatives are often studied for their potential use in cancer therapy.
Wissenschaftliche Forschungsanwendungen
Antitumor agent-85 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antitumor activity and to develop new synthetic methods for related compounds.
Biology: Researchers study its effects on cancer cell lines to understand its mechanism of action and to identify potential biomarkers for response.
Medicine: It is being investigated in preclinical and clinical trials for its potential use as a cancer therapeutic. Its ability to selectively target cancer cells makes it a promising candidate for combination therapies.
Industry: this compound is used in the development of new drug formulations and delivery systems to improve the efficacy and safety of cancer treatments.
Wirkmechanismus
The mechanism of action of Antitumor agent-85 involves its interaction with specific molecular targets within cancer cells. It binds to these targets and disrupts critical cellular processes, leading to cell death. The pathways involved include the inhibition of cell division, induction of apoptosis (programmed cell death), and interference with cellular signaling pathways that promote cancer cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Antitumor agent-85 is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Paclitaxel: A well-known antitumor agent that stabilizes microtubules and prevents cell division.
Vincristine: Another antitumor agent that inhibits microtubule formation and disrupts cell division.
Camptothecin: A compound that inhibits topoisomerase I, leading to DNA damage and cell death.
This compound stands out due to its unique mechanism of action and its ability to selectively target cancer cells with minimal effects on healthy cells. This makes it a valuable addition to the arsenal of antitumor agents being developed for cancer therapy.
Eigenschaften
Molekularformel |
C24H33N7 |
|---|---|
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
4-N-[3-(diethylamino)propyl]-6-methyl-2-N-(4-methyl-8,9-dihydro-7H-cyclopenta[h]quinazolin-2-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H33N7/c1-5-31(6-2)14-8-13-25-21-15-16(3)26-23(28-21)30-24-27-17(4)19-12-11-18-9-7-10-20(18)22(19)29-24/h11-12,15H,5-10,13-14H2,1-4H3,(H2,25,26,27,28,29,30) |
InChI-Schlüssel |
CITLEDRBKUXJGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC1=NC(=NC(=C1)C)NC2=NC(=C3C=CC4=C(C3=N2)CCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


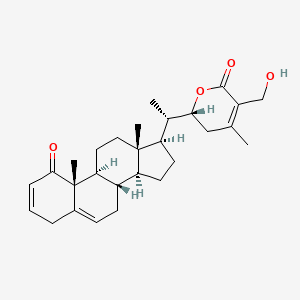
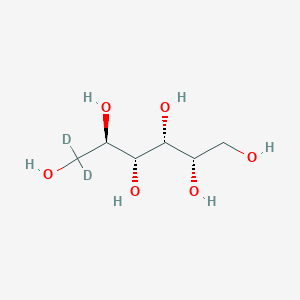
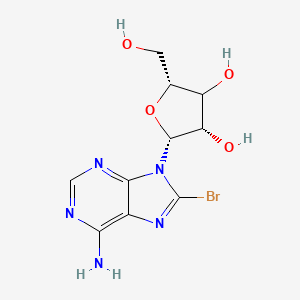
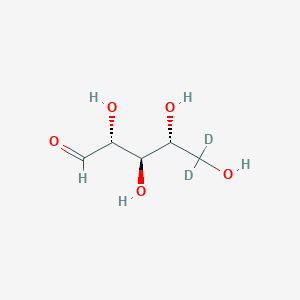
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
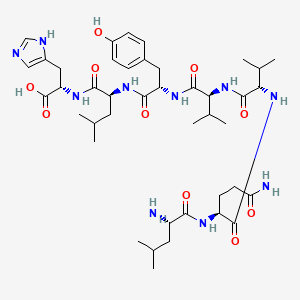
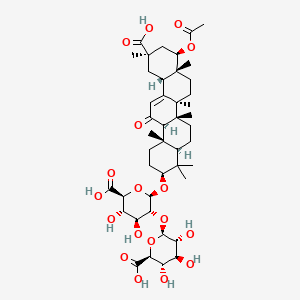
![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)

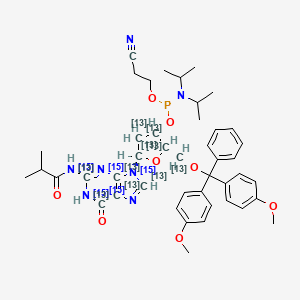
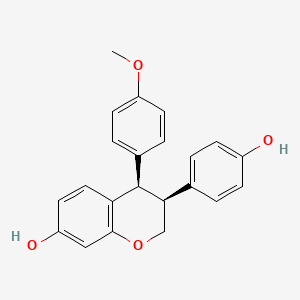
![methyl 6-[3-[[N'-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate](/img/structure/B15139498.png)
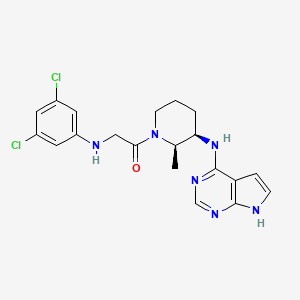
![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)
